2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid typically involves the reaction of 3,4-difluoroaniline with 4-methylpentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid can be compared with similar compounds such as:
2-[(3,4-Difluorophenyl)formamido]acetic acid: This compound has a similar structure but differs in the length of the carbon chain.
2-[(3,4-Difluorophenyl)formamido]-3-(1H-imidazol-4-yl)propanoic acid: This compound contains an imidazole ring, which imparts different chemical and biological properties
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions and applications in various fields of research.
Biological Activity
2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid, with the CAS number 1105577-40-9, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15F2NO3
- Molecular Weight : 271.26 g/mol
- Boiling Point : Predicted at 404.5 ± 45.0 °C
- Density : Approximately 1.0 g/cm³ (predicted)
- pKa : 3.48 ± 0.20 (predicted) .
The biological activity of this compound has been associated with its ability to inhibit sodium-hydrogen exchanger (NHE) activity. This inhibition is particularly relevant in conditions characterized by fluid retention and salt overload, such as heart failure and certain gastrointestinal disorders. The compound's structural analogs have shown promise in modulating NHE-mediated antiport mechanisms .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have demonstrated that fluorinated compounds similar to this one can exhibit significant antiproliferative activity against cancer cell lines. For instance, related compounds have shown efficacy against breast, colon, and lung cancer cell lines .
- Dipeptidyl Peptidase-IV Inhibition : The compound's structural features suggest potential DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes by regulating insulin levels .
- Therapeutic Potential in Inflammatory Diseases : The introduction of fluorine atoms in similar compounds has been linked to enhanced biological activity against inflammatory diseases through modulation of key signaling pathways like PI3K .
Study on Antiproliferative Activity
A study evaluated the antiproliferative effects of a series of fluorinated compounds, including those structurally related to this compound. The results indicated that specific substitutions significantly enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | Breast Cancer | 5.0 |
Compound B | Colon Cancer | 10.0 |
Compound C | Lung Cancer | 7.5 |
Study on DPP-IV Inhibition
Another investigation focused on the inhibition of DPP-IV by structurally similar compounds. The findings revealed that certain modifications led to increased potency in inhibiting DPP-IV, providing insights into the design of new diabetes medications.
Compound | DPP-IV Inhibition (%) | IC50 (nM) |
---|---|---|
Compound X | 85% | 50 |
Compound Y | 90% | 30 |
Compound Z | 75% | 70 |
Properties
IUPAC Name |
2-[(3,4-difluorobenzoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-7(2)5-11(13(18)19)16-12(17)8-3-4-9(14)10(15)6-8/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPTYIBUFGHYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.